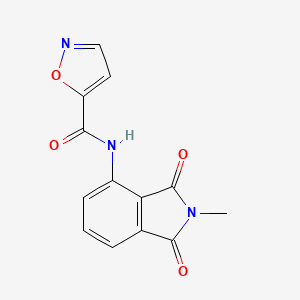

N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4/c1-16-12(18)7-3-2-4-8(10(7)13(16)19)15-11(17)9-5-6-14-20-9/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRPQERKKUSPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the isoindolinone core, which can be achieved through the condensation of phthalic anhydride with an appropriate amine. The resulting intermediate is then subjected to cyclization reactions to form the isoindolinone structure.

The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne. The final step involves the coupling of the isoxazole ring with the isoindolinone core under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide" is not directly available within the provided search results, the search results do offer insights into related compounds and their applications, which can help infer potential uses and research directions.

Isoxazole and Dioxoisoindoline Derivatives: Potential Applications

- Pharmaceutical Research:

- Androgen Receptor Modulation: Carboxamide-structured compounds, including dioxoisoindoline derivatives, have demonstrated high affinity and strong antagonistic activity in androgen receptors (AR) . These compounds can effectively inhibit the proliferation of prostatic cancer cell lines and are useful as medicaments in treating prostate cancer and other AR-dependent conditions . The compounds also exhibit a low potential for drug-drug interactions, a favorable safety profile, and sufficient water solubility .

- mGlu Receptor Modulation: Isoxazole derivatives are used in developing novel, CNS-penetrant positive allosteric modulators (PAMs) of mGlu receptors . For example, an N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide scaffold was used to optimize mGlu1 PAMs .

- Chemical Building Blocks:

Data Tables

Data regarding specific applications of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is not available in the search results. However, based on the information of similar compounds, the following table can be created to show the characteristics of TEFLON Clear Finish :

| Characteristics | Value | Test Method |

|---|---|---|

| Power Factor (60 cycles to 1 megacycle) | 0.007 | |

| Dielectric Constant | 2.0 | |

| Tensile Strength (lbs per sq in) | 1500 to 2000 | |

| Adhesion to metal (lbs pull on 1" wide strip) | Over 850 | ZOl Primer to 3 |

| Resistance to abrasion (grams abrasive per mil thickness) | 2160 | Belt Abrasion Tester |

| Hardness (Knoop) | 2-9 | Tofcon Hardness Tester |

| Hardness (Sward Rocker) | 20 |

Case Studies

No specific case studies were found that directly describe the application of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide. The search results did not yield specific, detailed case studies for the target compound. Further investigation is needed to gather more specific data.

Additional Research Directions

To find more specific applications and case studies, consider the following steps:

- Patent Search: Conduct a thorough search of patent databases using the specific chemical name and related terms to identify potential applications and inventions .

- Scientific Literature Databases: Explore scientific databases such as PubMed, Scopus, and Web of Science for research articles, conference papers, and reviews that may discuss the synthesis, properties, or applications of this compound .

- Chemical Suppliers and Catalogs: Review chemical supplier catalogs and databases like Advanced ChemBlocks to find specific applications or related compounds .

- Material Safety Data Sheets (MSDS): Check MSDS databases for safety and handling information, as well as any listed uses or applications .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth . The compound’s isoxazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Isoindoline-Dione and Isoxazole Moieties

(a) N-(((7-Chloroquinolin-4-yl)amino)alkyl)-2-(isonicotinamido)-1,3-dioxoisoindoline-5-carboxamide ()

- Structural Features: Integrates a quinoline moiety (anti-mycobacterial agent) and isoniazid derivative (isonicotinamido) with the isoindoline-dione core.

- The absence of an isoxazole ring reduces its metabolic stability compared to the target compound.

- Synthesis : Uses EDC/HOBt-mediated amide coupling, a method common to carboxamide derivatives .

(b) Glucopyranosyl-Linked Isoxazolecarboxamides ()

Examples include:

- N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-(naphthyl)-isoxazole-5-carboxamide (15)

- N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-(indol-3-yl)-isoxazole-5-carboxamide (20)

| Parameter | Target Compound | Compound 15 | Compound 20 |

|---|---|---|---|

| Isoxazole Position | 5-carboxamide | 5-carboxamide | 5-carboxamide |

| Substituent | 2-methyl isoindoline | Naphthyl | Indolyl |

| Glycosylation | None | Glucopyranosyl | Glucopyranosyl |

| Yield | Not reported | 52% | 24% |

- Comparison: The glucopyranosyl group in Compounds 15 and 20 enhances hydrophilicity, contrasting with the target compound’s lipophilic 2-methyl group. Lower yields for Compound 20 (24%) suggest synthetic challenges in indole-containing derivatives .

Isoxazolecarboxamides with Aryl Substituents ()

Key examples:

- N-(2-Chloro-4-trifluoromethyl-6-nitrophenyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (Se)

- N-(Pyridin-4-yl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8f)

| Parameter | Target Compound | Compound Se | Compound 8f |

|---|---|---|---|

| Isoxazole Position | 5-carboxamide | 5-carboxamide | 5-carboxamide |

| Aryl Group | None | 4-Trifluoromethylphenyl | 4-Trifluoromethylphenyl |

| Carboxamide Group | 2-Methyl isoindoline | Chloro-trifluoromethyl-nitro phenyl | Pyridin-4-yl |

| Activity | Not reported | Fungicidal | Fungicidal |

- Comparison : The trifluoromethylphenyl group in Compounds Se and 8f enhances fungicidal activity, likely due to increased lipophilicity and electron-withdrawing effects. The target compound’s isoindoline-dione moiety may confer distinct electronic properties, possibly favoring different biological targets .

Key Trends and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve bioactivity but may reduce solubility.

- Carbohydrate moieties () enhance hydrophilicity, contrasting with the target compound’s methyl group.

Synthetic Challenges :

- Glycosylated derivatives () show lower yields (24–52%), suggesting steric hindrance or reactivity issues.

- EDC/HOBt-mediated coupling () is a reliable method for carboxamide synthesis.

Biological Activity: Isoxazolecarboxamides with aryl groups () exhibit fungicidal activity, whereas isoindoline-dione hybrids () target mycobacteria.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the isoindoline and isoxazole moieties, which contribute to its biological properties. The molecular formula is CHNO, and its molecular weight is approximately 232.19 g/mol.

Research indicates that N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to cancer progression, particularly those involved in the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition can lead to reduced cell proliferation in EGFR mutation-expressing cancers .

- Antiviral Properties : Preliminary studies suggest that derivatives related to this compound may possess antiviral activity against various viruses, including Zika virus (ZIKV). This activity is attributed to the compound's ability to interfere with viral replication mechanisms .

- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structural features exhibit anti-inflammatory properties, potentially making them useful in treating conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide and its derivatives:

Case Studies

- EGFR Mutation-Expressing Cancers :

- Zika Virus Infection :

Research Findings and Implications

Recent research emphasizes the potential of N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide as a lead compound for drug development targeting various diseases. Its ability to inhibit key pathways involved in cancer progression and its antiviral properties highlight its versatility as a therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide?

Methodological Answer:

The compound is typically synthesized via a coupling reaction between an isoxazole-5-carboxylic acid derivative and a substituted isoindoline amine. For example:

Amide bond formation : React 5-carboxyisoxazole with 2-methyl-1,3-dioxoisoindolin-4-amine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF or THF .

Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product.

Characterization : Confirm structure via and NMR, HRMS, and elemental analysis .

Advanced: How can researchers optimize low yields in the coupling step of isoxazole carboxamide derivatives?

Methodological Answer:

Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity of the amine. Optimization strategies include:

- Catalyst selection : Use Lewis acids like ytterbium triflate (Yb(OTf)) to activate the carbonyl group, enhancing reaction efficiency .

- Solvent effects : Switch to polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates.

- Ultrasonic treatment : Apply ultrasound irradiation (e.g., 4 hours at 40 kHz) to accelerate reaction kinetics and reduce side products .

- Temperature control : Perform reactions under reflux conditions (e.g., 80°C in ethanol) to balance reactivity and decomposition risks .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR (500 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.2 ppm). NMR confirms carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] calculated for CHClFNO: 347.0593) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2/c space group with hydrogen-bonding networks) .

Advanced: How to address discrepancies in biological activity data across different assay conditions?

Methodological Answer:

Variability in biological activity (e.g., IC values) may stem from:

- Solvent interference : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Mitochondrial preparation : Standardize isolation protocols (e.g., C57BL6/J mouse liver mitochondria in sucrose-Tris buffer with BSA) to minimize batch-to-batch variability .

- Positive controls : Include reference compounds (e.g., cyclosporin A for mitochondrial assays) to calibrate activity measurements .

- Statistical rigor : Perform triplicate experiments with ANOVA analysis to distinguish biological effects from experimental noise.

Advanced: What computational strategies aid in predicting the reactivity of intermediates in the synthesis?

Methodological Answer:

- Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify rate-limiting steps .

- Quantum chemical calculations : Predict regioselectivity in heterocyclic ring formation (e.g., isoxazole vs. pyrazole byproducts) using Fukui indices or electrostatic potential maps .

- Machine learning : Train models on existing reaction databases (e.g., USPTO) to recommend optimal catalysts/solvents for novel intermediates.

- Feedback loops : Integrate experimental data (e.g., HPLC yields) into computational workflows to refine predictive accuracy .

Basic: What are the key considerations for stability studies of this compound under biological assay conditions?

Methodological Answer:

- pH stability : Test compound integrity in buffers (pH 4–9) using HPLC-UV at 254 nm over 24 hours .

- Thermal stability : Incubate at 37°C in serum-containing media; quantify degradation via LC-MS/MS.

- Light sensitivity : Store solutions in amber vials and monitor photodegradation using UV-Vis spectroscopy .

Advanced: How can researchers resolve contradictions in enzyme inhibition data between in vitro and cellular assays?

Methodological Answer:

Discrepancies may arise due to:

- Membrane permeability : Measure cellular uptake using LC-MS/MS; modify lipophilicity via ester prodrugs if intracellular concentrations are insufficient .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding.

- Metabolic interference : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess hepatic metabolism impacts .

Basic: What in vivo models are suitable for preliminary efficacy testing of this compound?

Methodological Answer:

- Zebrafish models : Assess toxicity and bioactivity (e.g., mitochondrial dysfunction) at 1–100 µM concentrations .

- Rodent pharmacokinetics : Administer via intraperitoneal injection (10 mg/kg) and measure plasma half-life using LC-MS/MS .

- Tissue distribution : Use radiolabeled -analogs to track compound accumulation in target organs .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s potency?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents on the isoindolinone (e.g., halogenation at position 4) and isoxazole (e.g., methyl vs. phenyl groups) .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC data to map electrostatic and steric requirements .

- Fragment-based screening : Use X-ray crystallography to identify binding interactions (e.g., hydrogen bonds with active-site residues) .

Advanced: What strategies mitigate aggregation-induced artifacts in biochemical assays?

Methodological Answer:

- Dynamic light scattering (DLS) : Monitor particle size in assay buffers; aggregates >100 nm indicate colloidal instability .

- Detergent addition : Include 0.01% Tween-20 to disrupt non-specific aggregates.

- Concentration-response curves : Ensure Hill slopes ≈1; slopes >1.5 suggest cooperative binding or aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.